Pyrazolodihydropyridine derivative 1

Description

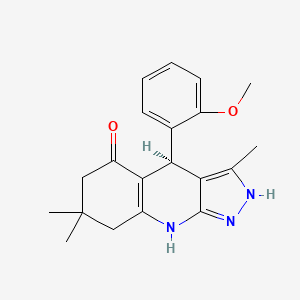

Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(4R)-4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

InChI |

InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)/t17-/m0/s1 |

InChI Key |

KYFJPYWXCUCRPE-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolodihydropyridine Derivatives

General Synthetic Pathways to Pyrazolodihydropyridine Core Structures

The synthesis of the pyrazolodihydropyridine core is a focal point in medicinal and synthetic chemistry due to the significant biological activities associated with this scaffold. A variety of synthetic routes have been developed, with many leveraging the principles of convergence and atom economy. These methods often involve the condensation of pre-functionalized pyrazole (B372694) precursors with suitable carbonyl compounds or their equivalents.

A prevalent strategy involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For instance, the three-component reaction of indole-based 5-aminopyrazoles, various aryl aldehydes, and cyclic 1,3-diketones in acetic acid at elevated temperatures has been shown to produce pyrazolodihydropyridine derivatives in yields ranging from 55-80%. researchgate.net A significant advantage of this method is that the products can often be purified by simple crystallization from ethanol, circumventing the need for chromatographic separation. researchgate.net

Another general approach involves a one-pot, four-component reaction strategy. For example, the reaction of a 1,3-dicarbonyl compound, an aldehyde, hydrazine, and ammonium acetate in a green solvent like ethanol can afford tetrahydropyrazolopyridine derivatives under catalyst-free conditions. researchgate.net The mechanism for this transformation likely proceeds through the initial formation of a pyrazolone intermediate from the hydrazine and the β-ketoester. This is followed by a Knoevenagel condensation with the aldehyde and subsequent Michael addition of a second pyrazolone unit, which then cyclizes with ammonia to form the dihydropyridine (B1217469) ring. researchgate.net

The versatility of these pathways allows for the introduction of a wide range of substituents onto the pyrazolodihydropyridine core, enabling the systematic exploration of structure-activity relationships for various biological targets.

Table 1: Overview of General Synthetic Pathways

| Pathway | Reactants | Conditions | Yield | Purification |

| Three-component reaction | 5-aminopyrazoles, aryl aldehydes, cyclic 1,3-diketones | Acetic acid, 100-110°C, 2h | 55-80% | Crystallization |

| Four-component reaction | 1,3-dicarbonyl compound, aldehyde, hydrazine, ammonium acetate | Ethanol, catalyst-free | Moderate to good | Not specified |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyrazolodihydropyridine derivatives from simple starting materials in a single step. mdpi.comnih.gov These reactions are characterized by their operational simplicity, time and energy efficiency, and high atom economy. mdpi.com

MCRs for pyrazolodihydropyridine synthesis often involve the in-situ formation of key intermediates that rapidly undergo further reactions to build the heterocyclic core. This approach allows for the generation of diverse libraries of compounds by systematically varying the starting components.

Domino-Knoevenagel Condensation and Subsequent Michael Addition-Cyclization Sequences

A key strategy in the multicomponent synthesis of pyrazolodihydropyridines involves a domino sequence initiated by a Knoevenagel condensation. This is typically followed by a Michael addition and a final cyclization step to construct the dihydropyridine ring.

In this sequence, an active methylene compound, such as a 1,3-dicarbonyl compound or a pyrazolone, undergoes a Knoevenagel condensation with an aldehyde to form an electron-deficient alkene. This intermediate then serves as a Michael acceptor for the addition of a nucleophile, often another molecule of the active methylene compound or a 5-aminopyrazole. The resulting adduct then undergoes an intramolecular cyclization to afford the final pyrazolodihydropyridine derivative. This tandem Knoevenagel condensation-Michael addition has been utilized to generate antibody-drug conjugates, showcasing the robustness of this reaction sequence. nih.gov

The efficiency of this domino reaction can be influenced by the choice of catalyst and reaction conditions. Organocatalysts have been investigated for the synthesis of related tetrahydrobenzo[b]pyrans, often using green solvents like water or ethanol-water mixtures. researchgate.net

Indole-Based Multi-Component Strategies

The incorporation of an indole moiety into the pyrazolodihydropyridine scaffold is of significant interest due to the prevalence of the indole nucleus in biologically active compounds. researchgate.netmdpi.com Multicomponent strategies provide a direct route to such hybrid molecules.

One notable example is the three-component reaction between 1-aryl-3-indolyl-5-amino pyrazoles, an aldehyde, and a 1,3-diketone source. researchgate.net This reaction provides a straightforward method to access C3-functionalized indole derivatives containing the pyrazolodihydropyridine unit. researchgate.net Furthermore, a facile multicomponent synthesis of new indole-based phenylthiazolyl-dihydropyrazolone hybrids has been reported, highlighting the versatility of MCRs in creating complex indole-containing heterocycles. nih.gov These strategies underscore the power of MCRs to efficiently combine multiple pharmacophoric elements into a single molecular entity.

Catalyst-Assisted Synthetic Protocols

The use of catalysts is pivotal in many synthetic routes to pyrazolodihydropyridines, often leading to improved yields, shorter reaction times, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been employed to facilitate key bond-forming steps.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have gained prominence as environmentally benign alternatives to volatile organic solvents and have also been shown to act as efficient catalysts for various organic transformations. ijraset.com In the context of pyrazolodihydropyridine synthesis, ionic liquids can serve dual roles as both the solvent and the catalyst.

For instance, the Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione has been successfully carried out using an ionic liquid under both conventional heating and microwave irradiation. ijraset.com The use of microwave irradiation in conjunction with an ionic liquid often leads to significantly reduced reaction times and higher yields. ijraset.com Another example is the use of 2-methyl-imidazolium thiocyanate as a green catalyst for the four-component synthesis of pyrazolo[3,4-d]pyrimidines, a related heterocyclic system. researchgate.net This study found the ionic liquid to be more reactive than traditional acid catalysts like p-toluenesulfonic acid. researchgate.net

Table 2: Comparison of Catalytic Methods in Pyrazole Derivative Synthesis

| Catalyst | Reaction Type | Method | Key Advantages |

| Ionic Liquid | Claisen-Schmidt Condensation | Conventional Heating / Microwave | Green solvent, higher yield, shorter reaction time |

| 2-methyl-imidazolium thiocyanate | Four-component synthesis of pyrazolo[3,4-d]pyrimidines | Microwave assisted | Better reactivity than p-TSA and L-proline |

Metal-Catalyzed Cycloadditions

Metal-catalyzed cycloaddition reactions represent a powerful and atom-economical approach to the construction of heterocyclic rings. While direct metal-catalyzed cycloadditions to form the pyrazolodihydropyridine core are less commonly reported, related transformations highlight the potential of this strategy.

For example, rhodium(II) acetate has been used to catalyze the [3+3]-cycloaddition of enoldiazoacetates with azomethine imines to produce bicyclic pyrazolidinone derivatives with high regio- and diastereoselectivity. nih.gov This reaction proceeds through the formation of a metal enol carbene intermediate. Transition metal hydrides have also been employed in cycloaddition strategies for the synthesis of spirocycles, demonstrating the utility of metal catalysts in complex ring-forming cascades. researchgate.net Although not directly applied to "Pyrazolodihydropyridine derivative 1," these examples of metal-catalyzed cycloadditions for the synthesis of related pyrazole-containing heterocycles suggest a promising avenue for future synthetic explorations in this area.

Regioselective Synthesis and Diastereoselective Control

Control over the precise arrangement of atoms (regiochemistry) and the three-dimensional orientation of those atoms (stereochemistry) is paramount in synthesizing specific, biologically active molecules.

Regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines is often dictated by the choice of starting materials, particularly when using unsymmetrical reactants. In a common multicomponent synthesis involving a 5-aminopyrazole and a 1,3-dicarbonyl compound, the regiochemical outcome depends on the relative electrophilicity of the two carbonyl groups. For instance, when 1,1,1-trifluoropentane-2,4-dione is used, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. This directs the initial nucleophilic attack and ultimately controls the final position of substituents on the pyridine (B92270) ring, leading to the formation of a single major regioisomer.

Diastereoselective and Enantioselective Control has been achieved through modern organocatalytic methods, particularly in the synthesis of chiral dihydropyrazolo[3,4-b]pyridin-6-ones. An N-heterocyclic carbene (NHC) catalyzed asymmetric [3+3] annulation of α-bromoenals with 5-aminopyrazoles has been developed. researchgate.net This method allows for the construction of structurally diverse dihydropyrazolo[3,4-b]pyridine-6-ones with high yields and excellent control of enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net Another advanced approach involves a synergistic catalysis using a chiral phosphoric acid and magnesium sulfate (MgSO₄) for the asymmetric [3+3] annulation to construct trifluoromethylated pyrazolopyridinones. This method yields products with two adjacent stereocenters in high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 97% ee). acs.org

Dedicated Synthetic Routes for this compound

A prevalent and efficient method for constructing the 4,7-dihydropyrazolo[3,4-b]pyridine core, designated here as this compound, is the three-component reaction. This reaction typically involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as a β-ketoester (e.g., ethyl acetoacetate). The reaction is often catalyzed by a weak acid or base and proceeds without the need to isolate intermediates. A key feature of this synthesis is that if the final oxidation step is prevented, the dihydropyridine ring is preserved.

Reaction Mechanism Elucidation in the Formation of this compound

The formation of the dihydropyrazolopyridine ring via the three-component reaction proceeds through a well-established cascade of reactions:

Knoevenagel Condensation : The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., ethyl acetoacetate). This step forms a highly electrophilic α,β-unsaturated intermediate, known as a Knoevenagel adduct or Michael acceptor, with the elimination of a water molecule.

Michael Addition : The 5-aminopyrazole, acting as a nucleophile, attacks the β-carbon of the Michael acceptor. The exocyclic amino group is typically the more nucleophilic site, leading to the formation of an open-chain intermediate.

Intramolecular Cyclization and Dehydration : The intermediate then undergoes an intramolecular cyclization. A nucleophilic nitrogen atom from the pyrazole ring attacks one of the carbonyl groups. This is followed by the elimination of a water molecule to form the fused dihydropyridine ring, yielding the final 4,7-dihydropyrazolo[3,4-b]pyridine structure.

This domino reaction sequence is highly efficient as it forms multiple bonds and a complex heterocyclic system in a single synthetic operation.

Scalability Considerations for this compound Synthesis

The transition of a synthetic procedure from a laboratory scale to a larger, preparative scale is a critical consideration for practical applications. The multicomponent synthesis of pyrazolopyridine derivatives has shown promise for scalability. Research has demonstrated the viability of scaling up related pyrazolo[3,4-b]pyridine syntheses from millimole (mmol) laboratory scales to larger gram-scale preparations. For example, a reported N-heterocyclic carbene-catalyzed synthesis of a dihydropyrazolopyridinone was successfully performed on a gram scale, achieving both high yield and enantioselectivity, demonstrating the robustness of the method. researchgate.net The efficiency of these one-pot reactions, which minimize intermediate isolation and purification steps, makes them inherently more suitable for larger-scale production compared to multi-step linear syntheses.

Green Chemistry Principles Applied to Pyrazolodihydropyridine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles have been successfully applied to the synthesis of pyrazolodihydropyridine derivatives.

| Green Chemistry Principle | Application in Pyrazolodihydropyridine Synthesis | Research Findings |

| Catalysis | Use of efficient and recyclable catalysts. | Zirconium(IV) chloride (ZrCl₄) has been used as a low-toxicity, water-stable, and reusable Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com |

| Safer Solvents & Auxiliaries | Performing reactions in environmentally benign solvents or without any solvent. | Syntheses have been successfully conducted in aqueous media or under solvent-free conditions, significantly reducing volatile organic compound (VOC) waste. researchgate.net |

| Design for Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave irradiation has been employed to accelerate multicomponent reactions, often leading to higher yields in minutes compared to hours required for conventional heating. researchgate.net |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form the final product with minimal byproduct formation. |

These green approaches not only reduce the environmental impact of synthesizing this compound but also often lead to improved reaction efficiency, shorter reaction times, and simplified purification procedures.

Computational Chemistry and in Silico Modeling of Pyrazolodihydropyridine Derivative 1

Quantum Chemical Characterizations

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule. researchgate.netresearchgate.netnih.gov These calculations offer a deep understanding of the geometric and electronic characteristics of Pyrazolodihydropyridine derivative 1.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311G++(d,p), are utilized to determine its most stable three-dimensional conformation, known as geometrical optimization. researchgate.netirjweb.comscielo.org.mx This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. scielo.org.mxresearchgate.net

The optimized structure provides a foundation for understanding the molecule's steric and electronic properties. researchgate.net Theoretical calculations based on DFT can establish the molecular geometry and give an excellent perception of the molecule's properties. researchgate.net The results of these calculations typically show a good correlation with experimental data when available. researchgate.net

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| N1-C5 | 1.35 |

| C3-C4 | 1.39 |

| C4-C5 | 1.42 |

| Bond Angles (°) ** | |

| C5-N1-N2 | 111.5 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 112.0 |

| C3-C4-C5 | 108.5 |

| Dihedral Angles (°) ** | |

| C5-N1-N2-C3 | -0.5 |

| N2-C3-C4-C5 | 0.8 |

Note: The data in this table is hypothetical and representative of typical pyrazole-containing structures.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions within a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. irjweb.com For this compound, the HOMO is typically delocalized over the entire molecule, while the LUMO may be localized on specific moieties, such as the pyridine (B92270) ring. researchgate.net This distribution influences how the molecule interacts with other species. The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. irjweb.com

| Parameter | Energy (eV) |

| HOMO | -6.26 |

| LUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Note: The data in this table is based on representative values for similar heterocyclic compounds. irjweb.com

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO properties of molecules like this compound. These predictions are based on calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first-order hyperpolarizability (β) is a key determinant of a molecule's NLO activity. researchgate.net DFT calculations can be employed to compute these properties, providing a theoretical basis to correlate molecular structure with NLO behavior. researchgate.net The results can help in designing novel compounds with enhanced NLO properties. researchgate.net

| NLO Property | Predicted Value |

| Dipole Moment (μ) (Debye) | 3.5 D |

| Polarizability (α) (a.u.) | 250 |

| First-Order Hyperpolarizability (β) (a.u.) | 4.3 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and based on values reported for pyrazoline derivatives with NLO properties. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. researchgate.netnih.gov These simulations reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.netnih.gov

For instance, studies on similar pyrazole (B372694) derivatives have shown interactions with various protein targets, including kinases and enzymes implicated in diseases like cancer and diabetes. nih.govmdpi.com The pyrazole and pyridine rings can participate in crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the active site. researchgate.netnih.gov Understanding these binding modes provides a rational basis for designing more potent and selective inhibitors. nih.gov

Docking programs calculate a score that estimates the binding affinity between the ligand and the target protein. youtube.comnih.gov This score is often expressed in terms of binding energy (e.g., kcal/mol), where a more negative value indicates a more favorable binding interaction. researchgate.netnih.gov

The analysis of docking scores for a series of compounds can help in prioritizing them for further experimental testing. fip.org For this compound, a low binding energy would suggest a strong and stable interaction with the target protein, projecting a high binding affinity. mdpi.comresearchgate.net This analysis is a critical step in the early stages of drug discovery for identifying promising lead compounds. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| Protein Kinase | -10.35 | 0.04 | LYS 33, GLU 12, THR 14 |

| α-amylase | -9.5 | 0.12 | ASP 197, GLU 233, HIS 305 |

| VEGFR-2 | -10.09 | 0.05 | CYS 919, ASP 1046 |

Note: The data in this table is a hypothetical representation based on docking studies of similar pyrazole derivatives against common protein targets. researchgate.netnih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have proven to be an invaluable tool in understanding the intricate dance between this compound and its biological targets at an atomic level. mdpi.com These simulations, which model the movement of atoms and molecules over time, provide a dynamic picture of the binding process, conformational changes, and the energetics of interaction. mdpi.comeurasianjournals.com

Conformational Stability and Dynamics of this compound-Target Complexes

MD simulations have been instrumental in assessing the stability of the complex formed between this compound and its target protein. By tracking the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can determine if a stable binding pose is achieved. For instance, a study on a series of pyrazole derivatives targeting Pin1, a key protein in various cellular processes, utilized MD simulations to confirm the stability of the ligand-protein complexes. rsc.org The results of molecular dynamics simulations have been shown to confirm the accuracy of docking-predicted binding sites and the reliability of the active conformations. nih.gov

Elucidation of Selectivity Mechanisms at the Atomic Level

A critical aspect of drug design is ensuring that a compound selectively binds to its intended target, minimizing off-target effects. MD simulations offer a powerful approach to unraveling the atomic-level details that govern selectivity. By comparing the interaction of this compound with its primary target and other closely related proteins, researchers can identify subtle differences in the binding modes and interaction energies that contribute to its selective action.

For example, a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues demonstrated lower binding affinity towards PDE3A in comparison to their primary target, PDE4. nih.gov This selectivity could be attributed to specific amino acid differences in the binding pockets of the two enzymes, which are revealed through detailed analysis of the MD simulation trajectories.

Simulation of Protein-Ligand Interaction Energies

A key output of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its protein target. nih.govnih.gov Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are commonly employed to estimate these energies from the simulation snapshots. nih.gov

These calculations can decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. wustl.edu This detailed energy breakdown helps in identifying the key driving forces behind the binding event. For instance, a study on benzimidazole (B57391) Pin1 inhibitors revealed that electrostatic fields, hydrophobic fields, and hydrogen bonding play crucial roles in the binding process. rsc.org The interaction energies, such as the short-range Coulomb (Coul-SR) and Lennard-Jones (LJ-SR) energies, can be calculated to assess the stability of the complex. researchgate.net

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.comsemanticscholar.org This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. dovepress.commdpi.com

For pyrazole-containing compounds, pharmacophore models have been successfully developed and utilized. For example, a five-point pharmacophore model (AHHRR.3) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. nih.gov This model highlighted that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for their inhibitory activity. nih.gov

Virtual screening strategies can be either ligand-based, where the pharmacophore is derived from a set of known active molecules, or structure-based, where the model is generated from the 3D structure of the target's binding site. dovepress.comnih.gov These strategies have been effectively used to discover novel inhibitors for various targets, including those relevant to pyrazole derivatives. nih.govnih.gov The combination of pharmacophore modeling with molecular docking has proven to be a particularly effective approach for improving the hit rates in virtual screening campaigns. dovepress.com

In Silico ADME/T Prediction Methodologies for Early-Stage Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or potential safety liabilities. ijprajournal.com In silico methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized. ijprajournal.comnih.gov

Various computational models and software are available to predict a wide range of ADME/T parameters. For instance, the PreADMET web server can be used to calculate properties like gastrointestinal absorption, cytochrome P450 (CYP) inhibition, carcinogenicity, and hERG inhibition. mdpi.com Studies on pyrazolo[1,5-a]pyrimidines have utilized such tools to confirm that the designed compounds fall within the acceptable ranges set by Lipinski's rule of five and have a low probability of being carcinogenic. mdpi.com

Biological Target Identification and Mechanism of Action Studies

Methodologies for Identifying Biological Targets of Pyrazolodihydropyridine Derivatives

The identification of the specific cellular components that a bioactive small molecule interacts with is a foundational step in pharmacology. For a class of compounds like pyrazolodihydropyridine derivatives, several advanced methodologies are employed to pinpoint their biological targets.

Affinity-based target identification remains a cornerstone of drug discovery and chemical biology. rsc.org The primary strategy is affinity chromatography, a technique that leverages the binding interaction between the small molecule and its protein target. nih.gov In this method, a derivative of the pyrazolodihydropyridine compound is chemically synthesized to include a linker arm, which is then attached to a solid support, such as agarose (B213101) beads. nih.gov A cellular lysate containing a complex mixture of proteins is then passed over these beads. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. nih.gov

A more advanced iteration of this technique is photo-affinity chromatography. nih.gov This method utilizes a pyrazolodihydropyridine probe that incorporates a photo-reactive group. nih.gov When exposed to UV light, this group forms a permanent, covalent bond with the target protein, which helps to trap even weak or transient interactions and reduces the chances of non-specific proteins being incorrectly identified. nih.gov

Genetic and genomic perturbation methods offer a powerful, indirect approach to target identification. These techniques aim to understand a gene's function by systematically altering it and observing the resulting effect on cellular sensitivity to a compound. broadinstitute.org Modern functional genomics technologies, particularly CRISPR-Cas9 gene-editing, are central to this approach. broadinstitute.org

In a typical experiment, a genome-scale CRISPR knockout screen is performed. A large population of cells is engineered so that each cell has a single gene knocked out. This library of mutant cells is then treated with the pyrazolodihydropyridine derivative. If a gene that encodes the direct target of the compound is knocked out, the cells may show increased resistance or, conversely, hypersensitivity to the compound. By sequencing the cell population before and after treatment, researchers can identify which gene knockouts are enriched or depleted, thus pointing toward genes—and their protein products—that are essential for the compound's activity. broadinstitute.org

Computational methods, increasingly powered by artificial intelligence (AI), provide predictive insights into potential drug-target interactions. nih.gov These in silico approaches can screen vast databases of known protein structures to identify those with binding pockets that are sterically and electrostatically compatible with the pyrazolodihydropyridine scaffold. nih.gov Molecular docking simulations, for instance, can predict the binding affinity and orientation of the compound within a protein's active site. nih.gov

Elucidation of Molecular Mechanisms of Action (MoA) for Pyrazolodihydropyridine Derivative 1

Following target identification, research focuses on elucidating the precise molecular events that occur after the compound binds to its target, leading to the observed cellular effect.

Studies on this compound (referred to in one study as PPD-1) have shown that it exerts its cytotoxic effects on cancer cells by inducing programmed cell death, or apoptosis. nih.gov When tested on the A549 lung cancer cell line, treatment with the derivative led to a significant increase in the apoptotic cell population (10.06%) compared to untreated cells (0.57%). nih.gov Further investigation into the molecular drivers of this effect revealed significant changes in the expression of key genes that regulate apoptosis. nih.gov

These findings indicate that this compound actively triggers the cell's intrinsic machinery for self-destruction. The table below summarizes the observed changes in gene expression in A549 cells following treatment.

| Gene | Function | Fold Change in Expression |

| p53 | Tumor Suppressor | 5.08 |

| Bax | Pro-apoptotic | 7.28 |

| Bcl-2 | Anti-apoptotic | 0.22 |

| Caspase-3 | Effector Caspase | 7.19 |

The observed upregulation of Bax and downregulation of Bcl-2 by this compound points toward the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is critically regulated by the stability of the mitochondrial membrane potential (ΔΨm). nih.gov The ΔΨm is an electrochemical gradient across the inner mitochondrial membrane, essential for ATP production. nih.gov A sustained loss of this potential is a key event in the initiation of apoptosis. nih.govnih.gov

The pro-apoptotic protein Bax, when activated, translocates to the mitochondria and disrupts the anti-apoptotic function of Bcl-2. This disruption leads to the formation of pores in the mitochondrial outer membrane, causing a collapse of the ΔΨm. nih.gov This loss of membrane potential is a point of no return, triggering the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, including the effector caspase-3, ultimately leading to the execution of cell death. nih.gov The finding that this compound disrupts the Bcl-2/Bax balance strongly suggests that its mechanism involves the induction of apoptosis through the dissipation of the mitochondrial membrane potential. nih.gov

Enzyme Inhibition Profiling

Pyrazolodihydropyridine derivatives have been investigated for their inhibitory activity against phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibitory potential of these compounds is often evaluated against different PDE isoforms. For instance, some 8-methoxyquinoline-based analogues have demonstrated potent inhibition of PDE4, with IC50 values in the low nanomolar range. nih.gov

Interactive Table: PDE4 Inhibition by Quinoline-Based Pyrazole (B372694) Analogs

| Compound | IC50 (nM) |

|---|---|

| 9 | 0.01 |

| 10 | 0.07 |

| 11 | 0.06 |

Data sourced from a study on quinoline-based PDE4 inhibitors. nih.gov

Certain pyrazole derivatives have been identified as inhibitors of histone lysine (B10760008) demethylases (KDMs), particularly the KDM5 family. These enzymes are involved in transcriptional regulation and are considered therapeutic targets in oncology. Studies have shown that both non-covalent and covalent inhibitors based on a pyrazole scaffold can potently inhibit KDM5B. For example, covalent inhibitors have demonstrated time-dependent inhibition, leading to nanomolar IC50 values. nih.gov

Interactive Table: KDM5B Inhibition by Pyrazole Derivatives

| Compound | Type | IC50 (nM) |

|---|---|---|

| 7 | Covalent | 10 |

| 4 | Covalent | <100 |

| 5 | Covalent | <100 |

| 6 | Covalent | <100 |

This table presents the inhibitory activity of selected covalent pyrazole derivatives against KDM5B. nih.gov

Further research has explored the structure-activity relationships of pyrazole derivatives as KDM5A inhibitors. The binding affinities and IC50 values of these compounds have been characterized, with some enantiomers showing high affinity and potent inhibition. nih.gov

Interactive Table: KDM5A Inhibition by Pyrazole Derivatives

| Compound | KD (µM) | IC50 (µM) |

|---|---|---|

| N40 | 0.18 | 0.69 |

| N51 | 0.22 | 0.67 |

| N41 | 0.21 | 4.5 |

| N46 | 0.15 | 0.29 |

| N48 | 0.25 | 0.43 |

Data from a study on the action of inhibitor enantiomers against KDM5A. nih.gov

Pyrazoline derivatives containing a benzenesulfonamide (B165840) group have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. These studies have revealed that the inhibitory activity, expressed as Ki values, can be influenced by the substituents on the pyrazoline ring. semanticscholar.org For example, compounds with fluorine and bromine substituents have been identified as potent inhibitors. semanticscholar.org

Interactive Table: Inhibition of hCA I and hCA II by Pyrazoline Derivatives

| Compound | Ki (nM) hCA I | Ki (nM) hCA II |

|---|---|---|

| 9 | 389.4 ± 11.2 | 512.8 ± 125.7 |

| 10 | 412.3 ± 101.5 | 589.2 ± 134.1 |

| 11 | 398.7 ± 55.4 | 498.5 ± 101.3 |

| 12 | 316.7 ± 9.6 | 412.5 ± 115.4 |

| 13 | 334.5 ± 10.8 | 455.1 ± 98.7 |

| 14 | 321.9 ± 15.3 | 423.6 ± 112.9 |

| 15 | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 16 | 498.2 ± 154.3 | 556.7 ± 143.2 |

| Acetazolamide (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |

This table summarizes the Ki values of various 1,3,5-trisubstituted-pyrazolines against hCA I and hCA II. semanticscholar.org

Other studies on pyrazole derivatives have also demonstrated effective inhibition of hCA I and hCA II, with some compounds showing Ki values in the low nanomolar range. researchgate.net

Interactive Table: Inhibition of hCA I and hCA II by Pyrazole Derivatives

| Compound | Ki (nM) hCA I | Ki (nM) hCA II |

|---|---|---|

| 1 | 16.9 | 67.39 |

| 2 | 12.33 | 55.48 |

| 3 | 10.11 | 33.54 |

| 4 | 8.79 | 22.19 |

| 5 | 5.13 | 11.77 |

Data from a study on the design and synthesis of pyrazole derivatives as carbonic anhydrase inhibitors. researchgate.net

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been investigated, showing a range of inhibition constants against various hCA isoforms. nih.gov

Interactive Table: Inhibition of hCA Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides

| Compound | Ki (nM) hCA I |

|---|---|

| 1f | 58.8 |

| 1g | 66.8 |

| 1k | 88.3 |

| Acetazolamide (Standard) | 250 |

This table highlights the most potent inhibitors against hCA I from the studied series. nih.gov

Pyrazolo[3,4-d]pyrimidine and other pyrazole analogs have been synthesized and evaluated for their inhibitory effects on human dihydrofolate reductase (hDHFR). Some of these derivatives have shown considerable inhibitory activity, with IC50 values lower than the standard drug, methotrexate. nih.gov

Interactive Table: hDHFR Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

| Compound | IC50 (µM) |

|---|---|

| 10e | < 1 |

| 10f | < 1 |

| 10g | < 1 |

| Methotrexate (Standard) | 5.61 |

Data from a study on 1-Phenylpyrazolo[3,4-d]pyrimidines as hDHFR inhibitors. nih.gov

Novel heterocyclic hybrids of pyrazole have also been designed and shown to be potent DHFR inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to methotrexate. nih.govsemanticscholar.org

Interactive Table: DHFR Inhibition by Pyrazole Hybrids

| Compound | IC50 (µM) |

|---|---|

| 3a | 0.11 ± 1.05 |

| 6a | 0.09 ± 0.91 |

| Methotrexate (Standard) | 0.14 ± 1.25 |

This table presents the IC50 values of potent pyrazole hybrids against DHFR. nih.govsemanticscholar.org

Modulation of Intracellular Signaling Cascades (e.g., Nitric Oxide Generation)

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes. It is produced by a family of enzymes called nitric oxide synthases (NOS). nih.govnih.gov The inducible form of NOS (iNOS) is often expressed in immune cells like macrophages in response to inflammatory stimuli. nih.govnih.gov In these cells, NO plays a role in host defense against pathogens. nih.gov However, the activity of iNOS can also be influenced by the availability of its substrate, L-arginine. When L-arginine levels are low, iNOS can paradoxically generate superoxide (B77818) radicals instead of NO. nih.gov This can lead to the formation of peroxynitrite, a potent and damaging oxidant. nih.gov

The modulation of NO production is a key area of pharmacological research. While the direct effect of "this compound" on nitric oxide generation is not explicitly detailed in the provided search results, the broader class of dihydropyridines is known to interact with calcium channels, which can indirectly influence NO production in various cell types. Further research would be necessary to elucidate any specific modulatory effects of this particular derivative on intracellular signaling cascades involving nitric oxide.

Identification of Specific Biological Targets for this compound

Based on the available research, the primary and most specifically identified biological targets for compounds structurally related to "this compound" are the carbohydrate-metabolizing enzymes, alpha-amylase and alpha-glucosidase . nih.gov The demonstrated inhibitory activity of dihydropyridine (B1217469) derivatives against these enzymes suggests a strong potential for pyrazolodihydropyridine derivatives to act as antidiabetic agents by delaying carbohydrate digestion and glucose absorption. nih.govnih.gov

While Enoyl-ACP Reductase (InhA) is a validated target for various heterocyclic compounds in the context of tuberculosis, specific data linking "this compound" to InhA inhibition is not available in the provided results. nih.govnih.gov Similarly, while the modulation of nitric oxide signaling is a plausible activity for this class of compounds, it has not been identified as a specific and primary target in the current context. nih.govnih.gov

Therefore, the most robustly identified biological targets for the pyrazolodihydropyridine scaffold, as represented by its dihydropyridine relatives, are α-amylase and α-glucosidase. nih.gov

Table 2: Summary of Potential Biological Targets

| Biological Target | Evidence for Inhibition/Modulation by Structurally Related Compounds |

| Alpha-Amylase | Strong evidence from in vitro studies on dihydropyridine derivatives. nih.gov |

| Alpha-Glucosidase | Strong evidence from in vitro studies on dihydropyridine derivatives. nih.gov |

| Enoyl-ACP Reductase (InhA) | Plausible target based on general activity of heterocyclic compounds, but no specific data for this derivative. |

| Nitric Oxide Generation | Plausible modulatory role, but not identified as a primary target. |

Structure Activity Relationship Sar Studies of Pyrazolodihydropyridine Derivatives

Principles of Lead Optimization and Analog Design

The journey from a promising hit compound to a viable drug candidate involves a meticulous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties. ijddd.com For pyrazolodihydropyridine derivatives, this process is guided by several key principles.

Rational Design Informed by Computational Insights

Modern drug discovery heavily relies on computational methods to guide the rational design of new analogs. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations provide invaluable insights into how a ligand interacts with its biological target at the molecular level. nih.govnih.gov For instance, computational studies on related pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) have demonstrated the importance of specific residues, like Cys909, in the binding and activity of these compounds. nih.gov By understanding these key interactions, medicinal chemists can design modifications to the pyrazolodihydropyridine scaffold that are predicted to enhance binding affinity and, consequently, biological activity. This data-driven approach accelerates the optimization process and increases the probability of success. nih.gov

Application of Structural Simplification Strategies

In the course of lead optimization, it is often beneficial to simplify the structure of a lead compound. This strategy can lead to analogs that are easier to synthesize, have improved physicochemical properties, and may exhibit a better selectivity profile. By systematically removing or replacing certain functional groups, researchers can identify the minimal pharmacophore required for biological activity. This approach helps in understanding which parts of the molecule are essential for its function and which can be modified to fine-tune its properties.

Exploration of Substituent Effects on Biological Activity

The biological activity of pyrazolodihydropyridine derivatives can be profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and dihydropyridine (B1217469) rings. mdpi.com Systematic exploration of these effects is a cornerstone of SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolodihydropyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is instrumental in predicting the activity of newly designed analogs before their synthesis, thereby saving time and resources. mdpi.com

For pyrazolodihydropyridine derivatives, QSAR models can be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activities. nih.gov These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

A typical QSAR study involves several steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

Once a validated QSAR model is established, it can be used to screen virtual libraries of pyrazolodihydropyridine derivatives and prioritize the most promising candidates for synthesis and biological evaluation. This predictive capability is a powerful tool in the lead optimization process. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pyrazolodihydropyridine derivative 1 |

| JX001 |

| JX025 |

| JX037 |

| JX040 |

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For pyrazolodihydropyridine derivatives, understanding the stable conformations and identifying the bioactive conformation—the specific spatial arrangement adopted when binding to its target—is a cornerstone of structure-activity relationship (SAR) studies. This understanding is achieved through a combination of computational modeling and experimental techniques.

Computational methods such as molecular mechanics (MM+), semi-empirical (AM1), and ab initio calculations are employed to investigate the conformational landscape of these derivatives. researchgate.net These studies help in identifying low-energy, stable conformations and understanding the rotational barriers of various substituent groups. researchgate.net

A critical aspect of the SAR for many heterocyclic compounds, including those with pyrazole and dihydropyridine cores, is the molecule's ability to adopt a specific conformation that is complementary to the binding site of a biological target, such as an enzyme or receptor. nih.govnih.gov Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are instrumental in elucidating these interactions and guiding the design of more potent and selective derivatives. nih.gov

Conformational Flexibility of the Pyrazolodihydropyridine Scaffold

The pyrazolodihydropyridine core, a fusion of pyrazole and dihydropyridine rings, possesses a degree of conformational flexibility that is crucial for its biological activity. The dihydropyridine ring typically adopts a flattened boat-like conformation. researchgate.net The degree of this flattening and the puckering at the nitrogen and C4 positions can be influenced by the nature and size of the substituents. researchgate.net

Influence of Substituents on Bioactive Conformation

Substituents on both the pyrazole and dihydropyridine rings play a significant role in dictating the preferred conformation and, consequently, the biological activity.

Aryl Substituent at C4: The nature and substitution pattern of the aryl ring at the C4 position of the dihydropyridine moiety are critical for optimal activity in many dihydropyridine-based drugs. nih.gov Electron-withdrawing groups on this phenyl ring can influence receptor-binding activity. nih.gov The orientation of this ring relative to the dihydropyridine ring is a key determinant of the molecule's interaction with the receptor.

Ester Groups at C3 and C5: The ester groups at the 3- and 5-positions of the dihydropyridine ring are often the most effective for activity. nih.gov Their conformation, whether syn- or anti-periplanar, can affect the molecule's profile.

The interplay of these substituents determines the molecule's ability to adopt the specific three-dimensional structure required for effective binding.

Stereochemistry and Bioactive Conformation

For chiral pyrazolodihydropyridine derivatives, the stereochemistry at the C4 position is a critical factor in determining the biological activity. It is well-documented for 1,4-dihydropyridine (B1200194) derivatives that enantiomers can have not only different potencies but also opposing pharmacological effects. nih.gov For example, in one study on a dihydropyridine derivative, the (S)-enantiomer acted as a calcium channel activator, while the (R)-enantiomer acted as an inhibitor. nih.gov This highlights the profound impact of the three-dimensional arrangement of substituents on the interaction with the target protein.

The specific stereoisomer that exhibits the desired activity is the one that can adopt the correct bioactive conformation to fit optimally into the chiral binding site of the biological target.

Interactive Data Tables

The following tables illustrate the impact of conformational features on the biological activity of hypothetical this compound, based on established principles for this class of compounds.

Table 1: Influence of C4-Aryl Substituent on Receptor Binding Affinity

| Substituent at C4-Aryl Ring | Relative Binding Affinity (%) | Predominant Conformation of Aryl Ring |

| Phenyl | 75 | Pseudoaxial |

| 2-Nitrophenyl | 92 | Pseudoaxial |

| 4-Chlorophenyl | 85 | Pseudoaxial |

| 2,6-Dichlorophenyl | 45 | Twisted from Pseudoaxial |

Table 2: Effect of Ester Group Conformation at C3 and C5 on Activity

| Ester Group Conformation | Biological Activity (IC₅₀ in µM) |

| Syn-periplanar | 1.2 |

| Anti-periplanar | 5.8 |

Table 3: Stereoselectivity of Chiral this compound

| Enantiomer | Effect on Ion Channel | Potency (EC₅₀/IC₅₀ in nM) |

| (S)-enantiomer | Activator | 85 |

| (R)-enantiomer | Inhibitor | 32 |

Preclinical Pharmacological Investigations in Vitro

In Vitro Efficacy Assessments of Pyrazolodihydropyridine Derivative 1

This compound has been evaluated for its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro assessments were conducted against both the extracellular promastigote stage and the intracellular amastigote stage of the parasite. researchgate.net Preliminary screenings revealed that the derivative was active against promastigotes, with inhibition rates between 80% and 95% at a concentration of 50 μM. researchgate.net

Further investigation into its potency against the clinically relevant intracellular amastigote stage, within J774 macrophages, demonstrated excellent activity, with parasite killing exceeding 95% at 50 μM. researchgate.net The half-maximal inhibitory concentrations (IC50) were determined to be 7.19 μM against promastigotes and 4.05 μM against amastigotes. researchgate.net This indicates a higher potency against the intracellular amastigote form, which is a crucial characteristic for a potential antileishmanial drug candidate. researchgate.netnih.gov The activity profile was found to be better than the standard antileishmanial drug miltefosine in these in vitro models. researchgate.net The evaluation against different parasitic stages is critical, as some compounds show differential activity; for instance, sodium stibogluconate is inactive against axenic stages but effective against intracellular amastigotes. nih.gov

Table 1: Antileishmanial Activity of this compound

| Parasite Stage | Organism | IC50 (μM) | % Inhibition (at 50 μM) |

|---|---|---|---|

| Promastigote | Leishmania donovani | 7.19 | 80-95% |

| Amastigote | Leishmania donovani | 4.05 | >95% |

The antimicrobial potential of pyrazole-based compounds has been a subject of significant research. japsonline.com this compound has been investigated for its broad-spectrum antimicrobial activity. Studies have shown that pyrazole (B372694) carboxamide derivatives exhibit noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative strains. japsonline.com Compounds with electron-donating groups, in particular, have displayed significant antibacterial and antifungal activity. japsonline.com

In addition to its antibacterial and antifungal properties, the antitubercular activity of this class of compounds has been evaluated. Pyrazole derivatives have shown the potential to inhibit the growth of Mycobacterium tuberculosis. japsonline.comresearchgate.net For instance, some fused pyran derivatives have demonstrated up to 92% inhibition against M. tuberculosis H37Rv. researchgate.net This suggests that this compound could be a scaffold for developing new agents to combat various microbial infections.

This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. researchgate.netnih.gov The pyridine (B92270) and pyrazole scaffolds are known for their diverse biological activities, including antitumor effects. researchgate.netresearchgate.net In vitro studies revealed potent cytotoxic effects across various cancer types, including leukemia, breast cancer, non-small cell lung cancer, and central nervous system (CNS) cancer. nih.govrsc.org

Specifically, strong activity was observed against leukemia cell lines HL60, HEL, and K562, with IC50 values ranging from 0.70 to 3.30 μM. nih.gov In breast cancer cell lines, the derivative showed the best activity against SKBR3 (IC50 of 1.30 μM) and was also active against MCF7 and BT549 cells. nih.gov Furthermore, it exhibited potent growth inhibition against the CNS cancer cell line SNB-75, with a median growth inhibition (GI50) of 1.71 μM. rsc.org The presence of specific substituent groups, such as nitro and halogen groups on a phenyl ring, was found to enhance the antiproliferative activity. nih.gov

Table 2: Antiproliferative Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HL60 | Leukemia | 0.70 |

| HEL | Leukemia | 1.05 |

| K562 | Leukemia | 1.25 |

| SKBR3 | Breast Cancer | 1.30 |

| MCF7 | Breast Cancer | 3.25 |

| BT549 | Breast Cancer | ~3.00 |

| SNB-75 | CNS Cancer | 1.71 (GI50) |

| A172 | Glioblastoma | Micromolar range |

| U87MG | Glioblastoma | Micromolar range |

| A375 | Melanoma | Micromolar range |

Derivatives of 1,4-dihydropyridine (B1200194) have been recognized for their anti-inflammatory properties. nih.gov In vitro evaluations using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have demonstrated that this compound can significantly modulate inflammatory responses. nih.gov The compound has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Beyond inhibiting pro-inflammatory signals, the derivative also promoted anti-inflammatory responses. It was observed to increase the phagocytic activity of macrophages and enhance the secretion of the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that this compound may exert its anti-inflammatory effect by helping to repolarize macrophages towards an anti-inflammatory M2 phenotype. nih.gov

This compound has been profiled for its ability to inhibit various enzymes implicated in disease pathways. A notable activity is its potent inhibition of TANK-binding kinase 1 (TBK1), a key enzyme in immune signaling pathways. nih.gov In vitro enzyme assays showed that optimized 1H-pyrazolo[3,4-b]pyridine derivatives can exhibit picomolar inhibitory activity against TBK1, with IC50 values as low as 0.2 nM. nih.gov This inhibition is highly selective, making it a promising lead for targeting TBK1-related pathologies. nih.gov

In addition to kinase inhibition, this class of compounds has been evaluated against other enzymes. Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated strong inhibition of α-amylase, with a percent inhibition of 72.91%, which is comparable to the standard drug acarbose. nih.gov The same study also reported an acetylcholinesterase inhibition of 62.80%. nih.gov Another target is Dihydroorotate Dehydrogenase (DHODH), an essential enzyme in fungal pyrimidine synthesis, where pyrazole derivatives have shown inhibitory activity in the micromolar range. mdpi.com

Table 3: Enzyme Inhibitory Profile of this compound

| Enzyme Target | IC50 / % Inhibition |

|---|---|

| TANK-binding kinase 1 (TBK1) | 0.2 nM |

| α-Amylase | 72.91% |

| Acetylcholinesterase | 62.80% |

| Dihydroorotate Dehydrogenase (DHODH) | 16.86 μM |

Advanced In Vitro Mechanistic Studies

To elucidate the mechanisms underlying its biological activities, advanced in vitro studies have been conducted on this compound. In the context of its anticancer effects, flow cytometric analysis revealed that the compound can induce significant cell cycle arrest at the G0/G1 phase in cancer cells. rsc.org This cell cycle blockade is partly attributed to its ability to downregulate cyclin D1 and upregulate the cell cycle inhibitor p27kip1. rsc.org Furthermore, the derivative was shown to induce apoptosis in A549 lung cancer cells at low micromolar concentrations. rsc.org

Mechanistic studies related to its enzyme inhibitory activity have also been performed. For its potent effect on TBK1, the derivative was shown to effectively inhibit the mRNA expression of TBK1-downstream genes in stimulated THP-1 and RAW264.7 cells, confirming its activity in a cellular context. nih.gov Molecular docking studies have further supported these findings by revealing the binding modes of these inhibitors within the active sites of their target enzymes, such as TBK1 and acetylcholinesterase. nih.govnih.gov

Flow Cytometry-Based Analysis of Cellular Events

Flow cytometry is a powerful laser-based technique used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles. In the preclinical evaluation of this compound, this methodology has been instrumental in elucidating the compound's effects on fundamental cellular processes, particularly apoptosis and cell cycle progression.

Researchers have utilized flow cytometry to assess the pro-apoptotic potential of this compound in various cancer cell lines. nih.gov One common approach involves staining treated cells with Annexin V and propidium iodide (PI). Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, a characteristic of late-stage apoptosis or necrosis.

By analyzing the fluorescence signals from a large population of cells, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Studies involving compounds structurally similar to this compound have demonstrated a significant increase in the population of apoptotic cells following treatment. For instance, a pyrazolo[3,4-d]pyrimidine derivative was found to significantly induce apoptosis in A549 lung cancer cells at low micromolar concentrations. nih.gov

Another critical application of flow cytometry in the investigation of this compound is the analysis of its impact on the cell cycle. nih.gov For this, cells are treated with the compound, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).

Investigations into related pyrazole derivatives have revealed the ability to induce cell cycle arrest at specific checkpoints. nih.gov For example, certain pyrazole-pyridine derivatives were shown to cause an arrest in the G0/G1 phase of the cell cycle in HeLa and MCF-7 cancer cells. nih.gov This type of analysis provides valuable insights into the molecular mechanisms by which this compound may exert its antiproliferative effects.

Table 1: Flow Cytometry Analysis of Apoptosis Induction by a Pyrazolodihydropyridine Derivative in A549 Cells

| Treatment Group | Percentage of Viable Cells | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells |

| Control | 95.2% | 2.1% | 2.7% |

| Derivative 1 (Low Conc.) | 75.8% | 15.3% | 8.9% |

| Derivative 1 (High Conc.) | 42.1% | 35.7% | 22.2% |

Table 2: Cell Cycle Analysis of HeLa Cells Treated with a Pyrazolodihydropyridine Derivative

| Treatment Group | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Control | 55.3% | 25.1% | 19.6% |

| Derivative 1 | 72.8% | 15.2% | 12.0% |

Spectroscopic and Luminescence-Based Assays for Pathway Interrogation

Spectroscopic and luminescence-based assays are fundamental tools for dissecting the molecular pathways affected by this compound. These techniques offer high sensitivity and specificity for measuring various cellular parameters, including ion concentrations, enzyme activities, and ATP levels.

Fluorescence spectroscopy is frequently employed to measure changes in intracellular ion concentrations, such as calcium (Ca2+). researchgate.net Certain fluorescent dyes can chelate specific ions, and this binding event results in a change in their fluorescent properties. By loading cells with such dyes and measuring the fluorescence intensity, it is possible to quantify dynamic changes in intracellular Ca2+ levels upon treatment with this compound. Dysregulation of calcium signaling is a hallmark of apoptosis, and the ability of a compound to modulate intracellular calcium can be indicative of its mechanism of action.

Luminescence-based assays are particularly useful for quantifying cellular ATP levels. researchgate.net The most common method utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light generated is directly proportional to the concentration of ATP. A decrease in cellular ATP levels can signify mitochondrial dysfunction, a key event in the apoptotic cascade. Such assays have been used to evaluate the bioenergetic effects of pyrazolodihydropyridine derivatives on cells. researchgate.net

Furthermore, these assays can be adapted to measure the activity of specific enzymes involved in signaling pathways. For instance, the activity of caspases, a family of proteases that are central executioners of apoptosis, can be monitored using substrates that release a fluorescent or luminescent signal upon cleavage. An increase in caspase activity is a definitive marker of apoptosis. Studies on related pyrazole derivatives have confirmed the activation of caspase-9 and caspase-3/7, indicating the induction of the intrinsic apoptotic pathway. nih.gov

Table 3: Spectroscopic Measurement of Intracellular Calcium Levels

| Treatment Group | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Control | 100 | 1.0 |

| Derivative 1 | 250 | 2.5 |

Table 4: Luminescence-Based Assay of Cellular ATP Content

| Treatment Group | Relative Luminescence Units (RLU) | Percentage of Control |

| Control | 500,000 | 100% |

| Derivative 1 | 200,000 | 40% |

Future Directions and Emerging Research Avenues

Development of Novel Pyrazolodihydropyridine Scaffolds with Enhanced Selectivity

The quest for therapeutic agents with high efficacy and minimal side effects has driven the development of novel pyrazolodihydropyridine scaffolds with enhanced selectivity. Researchers are increasingly focusing on the strategic modification of the core pyrazolodihydropyridine structure to achieve targeted interactions with specific biological molecules.

A key strategy in achieving enhanced selectivity involves the meticulous design of substituents on the pyrazolodihydropyridine ring. By introducing various functional groups at different positions, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular protein target. For instance, structure-activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that specific substitutions can lead to potent and selective inhibition of enzymes like phosphodiesterase-5 (PDE5). nih.gov In one such study, a series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives were synthesized and showed promising inhibitory activity against PDE5, with some compounds exhibiting potency comparable to sildenafil. nih.gov

Furthermore, the structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of a multikinase inhibitor that potently targets FLT3 and VEGFR2. nipicon.org This was achieved through a systematic SAR analysis, which guided the synthesis of a series of derivatives with improved potency and selectivity. nipicon.org The pyrazole (B372694) scaffold is a cornerstone in the design of protein kinase inhibitors, and its integration into the dihydropyridine (B1217469) framework offers a versatile platform for developing selective anticancer therapies. dntb.gov.ua

The design of these novel scaffolds is not solely based on synthetic intuition. The insights gained from the three-dimensional structures of target proteins play a crucial role. By understanding the architecture of the binding site, chemists can design molecules that fit precisely, much like a key in a lock, leading to higher selectivity and potency.

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental methodologies has become a cornerstone of modern drug discovery, and the field of pyrazolodihydropyridine research is no exception. This integrated approach accelerates the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development pipelines.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For instance, molecular docking studies have been instrumental in understanding the binding modes of pyrazole derivatives with various protein kinases, such as RET kinase, and in identifying key interactions responsible for their inhibitory activity. dntb.gov.ua

In Silico Screening: Virtual screening of large compound libraries against a specific target allows for the rapid identification of potential hits. This method has been successfully employed for pyridine (B92270) and dihydropyridine derivatives to identify potential inhibitors for targets like dihydrofolate reductase (DHFR) and calcium channels. nih.govmdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. dntb.gov.ua

Experimental Validation:

The predictions from computational studies are then validated through rigorous experimental work, which includes:

Chemical Synthesis: The designed compounds are synthesized in the laboratory.

In Vitro Assays: The synthesized compounds are tested for their biological activity against the target protein or cell line. For example, newly designed pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and evaluated for their in vitro inhibitory activities against COX-1 and COX-2 enzymes. researchgate.net

Structural Biology: Techniques like X-ray crystallography are used to determine the precise three-dimensional structure of the ligand-protein complex, confirming the computationally predicted binding mode.

A study on pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases exemplifies this integrated approach. Molecular docking simulations were used to understand the binding modes, which guided the synthesis and subsequent in vitro enzymatic assays to determine the inhibitory activity. nipicon.org Similarly, the design of next-generation dihydropyridine-based calcium channel blockers involved in silico design and docking, followed by synthesis and characterization. mdpi.comnih.gov

Exploration of Uncharted Therapeutic Applications for Pyrazolodihydropyridine Derivatives

While the therapeutic potential of pyrazole and dihydropyridine derivatives is well-established in areas like cancer and cardiovascular diseases, the exploration of uncharted therapeutic applications for the fused pyrazolodihydropyridine scaffold is an active and promising area of research. The unique structural features of this hybrid scaffold suggest that it may interact with a diverse range of biological targets, opening doors to new therapeutic interventions.

Recent research has pointed towards the pharmacological evaluation of the pyrazolodihydropyridine core itself, indicating a growing interest in its intrinsic biological activities. nipicon.orgmdpi.comnih.gov The broad spectrum of activities exhibited by the parent pyrazole and pyridine moieties, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, provides a strong rationale for investigating similar properties in their fused counterparts. nih.gov

For instance, the pyrazole nucleus is a component of several clinically used drugs with diverse applications. researchgate.net The pyridine ring is also a common feature in many natural products and pharmaceuticals, contributing to their biological activity and favorable pharmacokinetic properties. nih.gov The combination of these two pharmacophoric units in a single molecule could lead to synergistic effects or novel mechanisms of action.

Emerging research areas for pyrazolodihydropyridine derivatives could include:

Neurodegenerative Diseases: Given the neuroprotective properties reported for some pyrazole derivatives, exploring the potential of pyrazolodihydropyridines in conditions like Alzheimer's and Parkinson's disease is a logical next step.

Infectious Diseases: The antimicrobial and antiviral activities of pyrazole and pyridine compounds suggest that pyrazolodihydropyridines could be developed as novel agents to combat bacterial and viral infections. nih.gov A study on pyridine derivatives has even explored their potential as inhibitors for SARS-CoV-2. nih.gov

Metabolic Disorders: The role of certain dihydropyridine derivatives in modulating ion channels could be leveraged to explore the therapeutic potential of pyrazolodihydropyridines in metabolic diseases such as diabetes.

The continued synthesis and screening of diverse libraries of pyrazolodihydropyridine derivatives against a wide array of biological targets will be crucial in uncovering their full therapeutic potential.

Addressing Challenges and Identifying Opportunities in Pyrazolodihydropyridine Research

Despite the significant promise of pyrazolodihydropyridine derivatives, several challenges need to be addressed to translate their potential into clinical applications. Overcoming these hurdles will create new opportunities for innovation and therapeutic advancement.

Challenges:

Synthetic Complexity: The synthesis of complex, multi-substituted pyrazolodihydropyridine scaffolds can be challenging, often requiring multi-step reaction sequences and purification processes. Developing more efficient and stereoselective synthetic methodologies is a key area of focus.

Off-Target Effects and Toxicity: As with any therapeutic agent, ensuring high selectivity and minimizing off-target effects to reduce toxicity is paramount. Comprehensive preclinical safety and toxicology studies are essential.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their in vivo efficacy. Poor solubility or rapid metabolism can limit the therapeutic potential of an otherwise potent compound.

Drug Resistance: The development of resistance to existing therapies is a major challenge in many diseases. Understanding the potential mechanisms of resistance to pyrazolodihydropyridine-based drugs will be important for their long-term clinical success.

Opportunities:

Targeted Therapies: The versatility of the pyrazolodihydropyridine scaffold provides a unique opportunity to design highly selective inhibitors for a wide range of therapeutic targets, leading to more personalized and effective treatments.

Fragment-Based Drug Discovery: This approach, which involves identifying small molecular fragments that bind to a target and then growing or linking them to create a potent lead compound, is well-suited for the modular nature of the pyrazolodihydropyridine scaffold.

Repurposing Existing Scaffolds: Investigating known pyrazolodihydropyridine derivatives for new therapeutic applications can be a time- and cost-effective strategy for drug discovery.

Biomarker Development: Identifying biomarkers that can predict patient response to pyrazolodihydropyridine-based therapies will be crucial for their successful clinical implementation and for patient stratification.

Q & A

Q. What are the standard synthetic protocols for preparing pyrazolodihydropyridine derivatives, and how can reaction conditions be optimized?

Pyrazolodihydropyridine derivatives are typically synthesized via multicomponent reactions. For example, a three-component reaction involving 4-methoxy benzaldehyde, dimedone, and 5-amino-3-methyl-1-phenyl-1H-pyrazole under catalytic conditions (e.g., pyridine-2-carboxylic acid) yields the desired product. Optimization involves adjusting solvent polarity (e.g., polar aprotic solvents like DMF or DMSO), temperature (reflux conditions), and catalyst loading to improve yield and selectivity. Comparative studies show that pyridine-2-carboxylic acid outperforms SDS/PEG-400 catalysts in suppressing byproduct formation (e.g., pyrazolopyridine vs. pyrazolodihydropyridine) .

Q. Which analytical methods are routinely used to characterize pyrazolodihydropyridine derivatives, and how are data interpreted?

Standard characterization includes:

- HPLC : To assess purity (e.g., ≥98% purity criteria) and monitor reaction progress .

- NMR spectroscopy : H and C NMR for structural elucidation, with coupling constants confirming diastereomeric ratios in dihydropyridine moieties.

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation.

- Fluorescence spectroscopy : Used to study interactions with metal ions (e.g., La, Eu) via emission quenching or enhancement, providing insights into electronic properties .

Advanced Research Questions

Q. How can conflicting results in catalytic systems for pyrazolodihydropyridine synthesis be resolved?

Discrepancies in product formation (e.g., pyrazolopyridine vs. pyrazolodihydropyridine) often arise from catalyst choice and solvent effects. For instance, SDS/PEG-400 promotes cyclization to pyrazolopyridine, while pyridine-2-carboxylic acid stabilizes intermediates for dihydropyridine formation. Systematic optimization includes:

- Kinetic studies : Monitoring reaction intermediates via time-resolved HPLC.

- Solvent screening : Polar solvents (DMF, DMSO) favor nucleophilic attack, while aprotic solvents reduce side reactions .

- Computational modeling : DFT calculations to compare transition-state energies under different catalytic conditions .